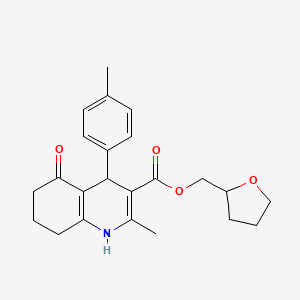![molecular formula C16H10BrN3O3S B4990639 3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4990639.png)
3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for investigating various biochemical and physiological processes. In
作用机制
The mechanism of action of 3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves the inhibition of certain enzymes, such as protein kinase C. This compound binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to changes in cellular signaling pathways and ultimately affect various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme or process being targeted. For example, inhibition of protein kinase C can affect cellular signaling pathways involved in cell growth and differentiation. Additionally, the fluorescent properties of this compound can be used to label proteins and other biomolecules for imaging studies, allowing for visualization of cellular processes in real-time.
实验室实验的优点和局限性
One advantage of using 3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful for investigating specific cellular processes and signaling pathways. Additionally, the fluorescent properties of this compound make it a valuable tool for imaging studies. However, one limitation of using this compound is its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for research involving 3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. One area of interest is the development of new inhibitors for specific enzymes, such as protein kinase C. Additionally, the fluorescent properties of this compound could be further optimized for imaging studies. Finally, the potential toxicity and limited solubility of this compound could be addressed through the development of new derivatives with improved properties.
Conclusion
In conclusion, this compound is a valuable tool for investigating various biochemical and physiological processes. Its ability to selectively inhibit certain enzymes and its fluorescent properties make it a valuable tool for scientific research. However, further research is needed to optimize its properties and develop new derivatives with improved properties.
合成方法
The synthesis of 3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 4-(4-nitrophenyl)-1,3-thiazol-2-amine with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain the final compound.
科学研究应用
3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been used in various scientific research applications, including drug discovery, enzyme inhibition, and fluorescent labeling. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C, which makes it a potential candidate for drug development. Additionally, the fluorescent properties of this compound make it useful for labeling proteins and other biomolecules for imaging studies.
属性
IUPAC Name |
3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O3S/c17-12-3-1-2-11(8-12)15(21)19-16-18-14(9-24-16)10-4-6-13(7-5-10)20(22)23/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPRVGMVBLHVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990562.png)
![4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B4990574.png)

![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-morpholinyl)-1-butanamine](/img/structure/B4990594.png)
![3-phenyl-5-(2-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990604.png)
![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4990612.png)

![4-(2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4990627.png)

![6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4990631.png)
![ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4990632.png)

![3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4990634.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4990647.png)